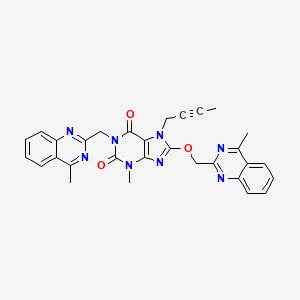
7-(But-2-yn-1-yl)-3-methyl-8-((4-methylquinazolin-2-yl)methoxy)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-(But-2-yn-1-yl)-3-methyl-8-((4-methylquinazolin-2-yl)methoxy)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione” is a complex organic compound that belongs to the class of purine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Alkylation reactions to introduce the but-2-yn-1-yl group.
- Methylation reactions to add the methyl groups.
- Methoxylation to attach the methoxy group.
- Coupling reactions to incorporate the quinazolinyl moieties.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as chromatography to isolate the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield hydroxylated derivatives.
- Reduction may produce deoxygenated or hydrogenated compounds.
- Substitution may result in the formation of new functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may be investigated for its interactions with specific biological targets.
Medicine
In medicinal chemistry, compounds like this are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer, viral infections, and inflammatory conditions.
Industry
In the industrial sector, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals. Their diverse reactivity makes them suitable for various applications.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, purine derivatives can:
- Inhibit enzymes by binding to their active sites.
- Modulate receptor activity by acting as agonists or antagonists.
- Interfere with nucleic acid synthesis or function.
類似化合物との比較
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Uniqueness
What sets “7-(But-2-yn-1-yl)-3-methyl-8-((4-methylquinazolin-2-yl)methoxy)-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione” apart is its unique combination of functional groups and structural features. This allows for specific interactions and reactivity that may not be observed in other similar compounds.
特性
分子式 |
C30H26N8O3 |
|---|---|
分子量 |
546.6 g/mol |
IUPAC名 |
7-but-2-ynyl-3-methyl-8-[(4-methylquinazolin-2-yl)methoxy]-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C30H26N8O3/c1-5-6-15-37-26-27(35-29(37)41-17-25-32-19(3)21-12-8-10-14-23(21)34-25)36(4)30(40)38(28(26)39)16-24-31-18(2)20-11-7-9-13-22(20)33-24/h7-14H,15-17H2,1-4H3 |
InChIキー |
UVUDRGDMTJTTRM-UHFFFAOYSA-N |
正規SMILES |
CC#CCN1C2=C(N=C1OCC3=NC4=CC=CC=C4C(=N3)C)N(C(=O)N(C2=O)CC5=NC6=CC=CC=C6C(=N5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




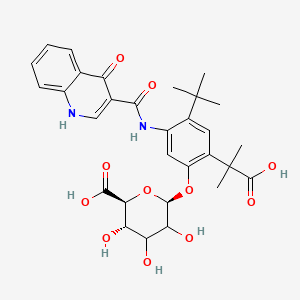
![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)
![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)

![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)
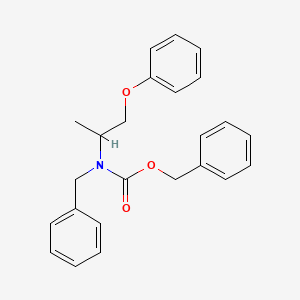

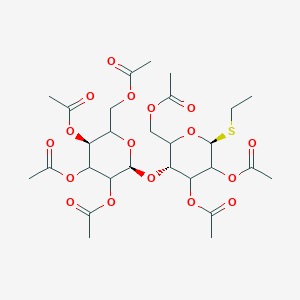
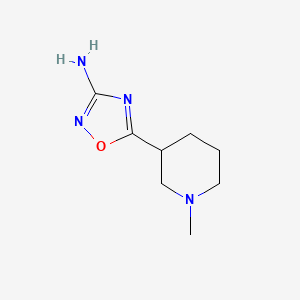

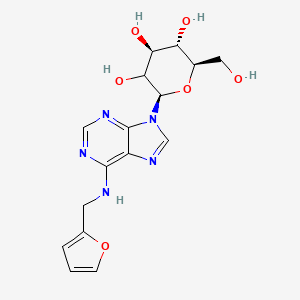
![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)
